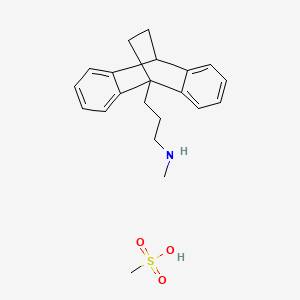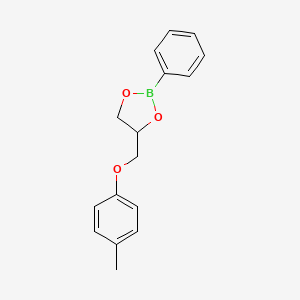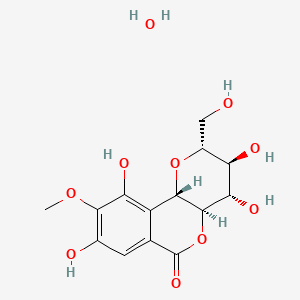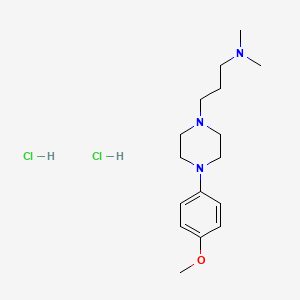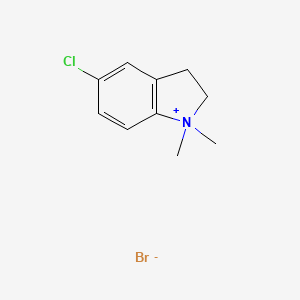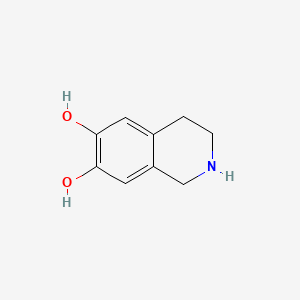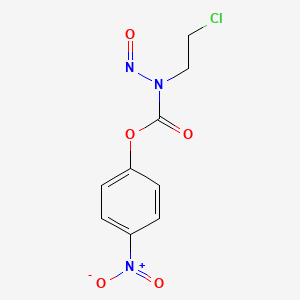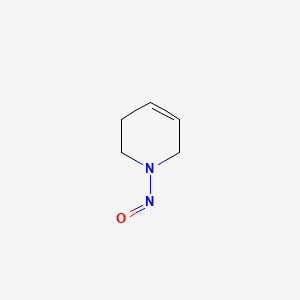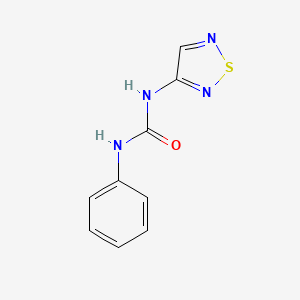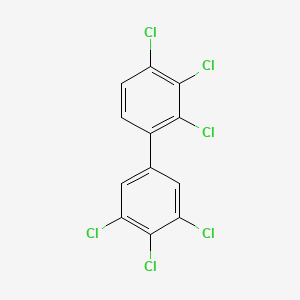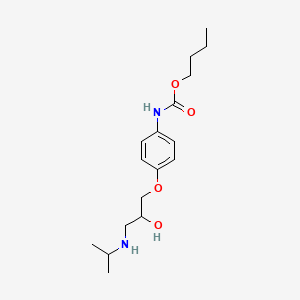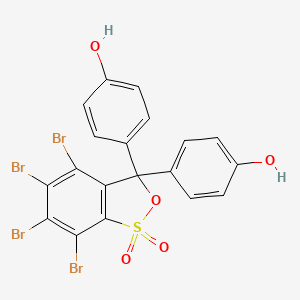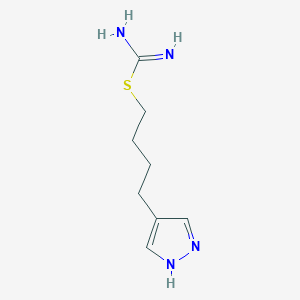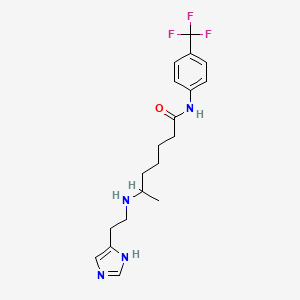![molecular formula C16H11N3O B1204228 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)
6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine is a furopyrimidine.
Wissenschaftliche Forschungsanwendungen
Glycogen Synthase Kinase-3 Inhibitors
4-Amino-5,6-diaryl-furo[2,3-d]pyrimidines, a category that includes compounds similar to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have been identified as potent inhibitors of glycogen synthase kinase-3beta (GSK-3beta). These compounds demonstrate inhibitory activity at low nanomolar levels (Miyazaki et al., 2008).
Antineoplastic Effects
Furo[2,3-d]pyrimidine derivatives, including structures related to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have shown potent antineoplastic activity. This was demonstrated through the synthesis and investigation of these compounds, highlighting their potential in cancer treatment (Machoń & Cieplik, 1988).
Antibacterial and Antifungal Activities
Some pyrrolylfuro[2,3-d]pyrimidines and pyrrolopyrazinofuropyrimidines, which are related to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have been synthesized and screened for antibacterial and antifungal activities. These studies highlight the potential of such compounds in addressing infectious diseases (Abdel-Mohsen et al., 2006).
Nonlinear Optical Properties
Pyrimidine derivatives, including those structurally similar to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have shown promising applications in nonlinear optics (NLO) and medicine. This is primarily due to the photophysical properties of these compounds, as studied through density functional theory (DFT) and time-dependent DFT (Hussain et al., 2020).
Pneumocystis carinii Dihydrofolate Reductase Inhibitors
2,4-Diamino-5-substituted-furo[2,3-d]pyrimidines, similar to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have been synthesized as selective inhibitors of Pneumocystis carinii dihydrofolate reductase (DHFR). These compounds offer potential in the treatment of opportunistic infections in immunocompromised patients (Gangjee et al., 1998).
Tie-2 and VEGFR2 Dual Inhibitors
A novel class of furo[2,3-d]pyrimidines, which include compounds structurally akin to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. These compounds have significant implications in cancer therapy and angiogenesis-related diseases (Miyazaki et al., 2005).
Eigenschaften
Produktname |
6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine |
|---|---|
Molekularformel |
C16H11N3O |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
6-phenyl-4-pyrrol-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H11N3O/c1-2-6-12(7-3-1)14-10-13-15(19-8-4-5-9-19)17-11-18-16(13)20-14/h1-11H |
InChI-Schlüssel |
YENSLLPLIAMTRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



